Methylprednisolone acetal

Description

Contextualization within Corticosteroid Chemical Biology

Corticosteroids, a class of steroid hormones produced in the adrenal cortex, are broadly categorized into glucocorticoids and mineralocorticoids. Glucocorticoids, such as the naturally occurring cortisol, play a crucial role in regulating a wide array of physiological processes, including metabolism, immune function, and inflammation. Their profound anti-inflammatory and immunosuppressive effects have made them invaluable in medicine. nih.gov

The chemical biology of corticosteroids involves understanding how their molecular structure dictates their interaction with glucocorticoid receptors (GR), which are ligand-activated transcription factors that mediate the biological effects of these hormones. nih.gov Synthetic glucocorticoids like methylprednisolone (B1676475) were developed to enhance the anti-inflammatory properties of natural hormones while minimizing unwanted side effects. Methylprednisolone itself is a derivative of prednisolone (B192156) with a methyl group at the 6α position, which increases its glucocorticoid potency. uomustansiriyah.edu.iq

Research in this area focuses on modifying the corticosteroid scaffold to improve receptor binding affinity, alter pharmacokinetic properties, and achieve a better separation of therapeutic effects from adverse reactions. The study of derivatives like methylprednisolone acetal (B89532) is a prime example of this ongoing effort to fine-tune the molecular and physiological effects of synthetic glucocorticoids.

Significance of Acetal Modifications in Glucocorticoid Chemistry

In organic chemistry, an acetal is a functional group formed when a hemiacetal, which is derived from an aldehyde or ketone, reacts with an alcohol. In the context of glucocorticoid chemistry, acetal modifications typically involve the formation of cyclic acetals, also known as cyclic ketals, by reacting the 16α- and 17α-hydroxyl groups of the steroid with an aldehyde or ketone. wikipedia.org This structural alteration has significant implications for the compound's biological activity.

The formation of a 16α,17α-acetal group can markedly enhance the topical anti-inflammatory potency of a glucocorticoid. This is often achieved without a corresponding increase in systemic activity, thereby improving the therapeutic ratio and reducing the risk of systemic side effects. A well-known example of this principle is budesonide (B1683875), a potent glucocorticoid that features a 16α,17α-acetal structure.

The acetal modification influences the lipophilicity of the steroid, which in turn affects its absorption, distribution, and metabolism. Increased lipophilicity can lead to better penetration into the skin and other tissues, making acetal-modified glucocorticoids particularly suitable for topical applications. The specific aldehyde or ketone used to form the acetal also plays a role in determining the final properties of the derivative. For instance, acetonides are cyclic ketals formed with acetone (B3395972). wikipedia.org

Evolution of Synthetic Methylprednisolone Derivatives in Academic Inquiry

The development of methylprednisolone in the late 1950s was a significant milestone in the evolution of synthetic glucocorticoids. wikipedia.org It offered greater anti-inflammatory potency than prednisolone with reduced mineralocorticoid activity. uomustansiriyah.edu.iq Since its introduction, academic and industrial research has focused on creating various derivatives to further enhance its therapeutic profile.

This has led to the synthesis of a range of methylprednisolone esters, such as methylprednisolone acetate (B1210297) and methylprednisolone succinate, which alter the drug's solubility and duration of action. wikipedia.org The exploration of other modifications, including the formation of acetals, represents a more advanced stage of this research. While esters are a common strategy to create prodrugs or modify pharmacokinetics, acetal formation is a more targeted approach to directly influence the intrinsic activity and topical potency of the molecule.

Academic inquiry into these derivatives often involves a combination of chemical synthesis, in vitro biological assays, and in vivo animal models to establish structure-activity relationships (SAR). These studies aim to elucidate how specific chemical changes, such as the introduction of an acetal group, affect receptor binding, anti-inflammatory efficacy, and potential side effects. While the body of research on methylprednisolone esters is extensive, the academic investigation into its acetal derivatives is a more niche area, reflecting the ongoing quest for more refined and targeted glucocorticoid therapies. The synthesis of conjugates of methylprednisolone is also an area of active research, aiming to improve its physicochemical properties and reduce systemic side effects. vjs.ac.vn

Detailed Research Findings on Glucocorticoid Acetal Modifications

While specific research focusing solely on "methylprednisolone acetal" is limited in the public domain, a significant body of work on the acetal modification of structurally related corticosteroids provides valuable insights. These studies have established key principles regarding the synthesis and biological activity of 16α,17α-cyclic acetals of glucocorticoids.

The formation of a cyclic acetal at the 16α and 17α positions of a glucocorticoid can significantly impact its physicochemical properties and, consequently, its biological activity. The table below summarizes some of these general effects based on research into various corticosteroid acetals.

| Property | General Effect of 16α,17α-Acetal Formation |

| Lipophilicity | Generally increased, which can enhance skin penetration for topical applications. |

| Topical Anti-inflammatory Potency | Often markedly increased compared to the parent compound. |

| Systemic Activity | May not increase proportionally to topical potency, leading to an improved therapeutic index. |

| Receptor Binding Affinity | Can be enhanced due to the conformational changes induced by the acetal ring. |

This table presents generalized findings from research on various corticosteroid acetals and may not be directly representative of all possible this compound derivatives.

Research into compounds like fluocinolone (B42009) acetonide and triamcinolone (B434) acetonide has demonstrated that the acetonide group (a cyclic ketal formed with acetone) contributes to a significant increase in topical anti-inflammatory activity. wikipedia.org This is attributed to the increased lipophilicity and favorable interaction with the glucocorticoid receptor.

The synthesis of 16,17-acetals of pregnane (B1235032) derivatives is a key area of research, with various methods being developed to improve efficiency and yield. google.com For example, the reaction of a 16α,17α-diol with an appropriate aldehyde or ketone in the presence of an acid catalyst is a common method for forming these cyclic acetals.

While the academic literature on specific methylprednisolone acetals is not as extensive as that for its ester derivatives, the established principles from related compounds strongly suggest that such modifications would be a viable strategy for developing potent, topically active anti-inflammatory agents.

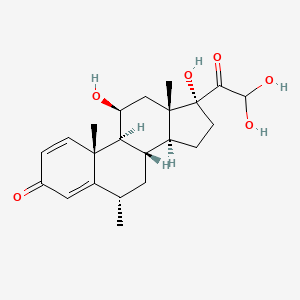

Structure

2D Structure

3D Structure

Properties

CAS No. |

65644-79-3 |

|---|---|

Molecular Formula |

C22H30O6 |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2,2-dihydroxyacetyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H30O6/c1-11-8-13-14-5-7-22(28,18(25)19(26)27)21(14,3)10-16(24)17(13)20(2)6-4-12(23)9-15(11)20/h4,6,9,11,13-14,16-17,19,24,26-28H,5,7-8,10H2,1-3H3/t11-,13-,14-,16-,17+,20-,21-,22-/m0/s1 |

InChI Key |

YGQIQVGIXHWRFV-XLECKLAMSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)C(O)O)O |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)C(O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Methylprednisolone Acetal Derivatives

Precursor Compounds and Reaction Pathways in Acetal (B89532) Formation (e.g., from Methylprednisolone)

The primary precursor for the synthesis of methylprednisolone (B1676475) acetal derivatives is methylprednisolone itself. nih.gov Methylprednisolone is a glucocorticoid featuring a complex steroidal framework with multiple reactive sites. nih.gov The key functional groups on methylprednisolone that are relevant to acetal formation are the hydroxyl groups, particularly the 17α- and 21-hydroxyl groups.

The general reaction pathway for acetal formation involves the reaction of a carbonyl compound (an aldehyde or a ketone) with the diol system of the steroid in the presence of an acid catalyst. chemistrysteps.comorganicchemistrytutor.com Specifically for methylprednisolone, the 17,21-diol can be converted into a cyclic acetal. This reaction is a nucleophilic addition to the carbonyl group of the aldehyde or ketone. chemistrysteps.com

A typical synthetic route might begin with methylprednisolone and react it with an appropriate aldehyde or ketone, such as acetone (B3395972) or formaldehyde, under acidic conditions to form the corresponding acetonide or formal. The reaction proceeds via a hemiacetal intermediate, which then undergoes acid-catalyzed dehydration and subsequent reaction with the second hydroxyl group to form the stable cyclic acetal. chemistrysteps.comlibretexts.org

For instance, a patented method describes the synthesis of a cyclic ester intermediate from methylprednisolone by reacting it with triethyl orthopropionate in the presence of p-toluenesulfonic acid. google.com This intermediate can then be hydrolyzed to yield the desired product. google.com Another approach involves the protection of the 3- and 20-keto groups as ketals before subsequent reduction and other modifications. google.comgoogle.com

Acetal Formation Reactions and Stereochemical Control in Steroid Synthesis

The formation of acetals in steroid synthesis is a critical step that often requires precise stereochemical control. umich.edu The stereochemistry of the steroid's ring junctions and substituent groups can significantly influence the reactivity of the functional groups and the stereochemical outcome of the acetal formation. acs.orgrsc.org

The formation of cyclic acetals from diols, such as the 17,21-diol of methylprednisolone, proceeds through a mechanism that can be influenced by the steric environment around the reacting hydroxyl groups. The stereochemistry of the newly formed acetal ring is determined by the relative orientation of the hydroxyl groups and the approach of the carbonyl compound.

In broader steroid synthesis, stereochemical control is a paramount challenge. umich.edu The assembly of the polycyclic ring system with defined stereochemistries at the ring junctions is a key aspect of any steroid synthesis. umich.edunih.gov The introduction of functional groups and the formation of rings are often guided by existing stereocenters within the molecule. For example, the stereochemistry of the A/B ring junction in steroids can be determined by analyzing the 13C NMR chemical shift of the C-19 methyl group. rsc.org

The stereochemical outcome of reactions involving acetals can be highly dependent on the acetal's own stereochemistry. nih.gov For instance, the reductive cleavage of an acetal can yield different products depending on the initial stereoisomer of the acetal. This highlights the importance of controlling the stereochemistry during the acetal formation step itself to ensure the desired outcome in subsequent transformations. nih.gov

Catalytic Systems and Reaction Conditions in Methylprednisolone Acetal Synthesis

The synthesis of methylprednisolone acetals, like most acetalizations, is typically acid-catalyzed. organicchemistrytutor.com The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of the reaction.

Commonly used acid catalysts include:

p-Toluenesulfonic acid (TsOH): A strong organic acid that is often used in acetal formation reactions. google.comgoogle.com

Dry HCl, H2SO4, and trifluoroacetic acid: These are traditional strong acids used for acetalization, though their corrosive nature can be a drawback. nih.gov

Silica (B1680970) gel: In some cases, solid catalysts like silica gel can be employed, offering advantages in terms of ease of separation and milder reaction conditions. google.com

Lewis acids: Zirconium tetrachloride (ZrCl4) and cerium(III) trifluoromethanesulfonate (B1224126) have been shown to be effective catalysts for acetalization under mild conditions. organic-chemistry.org

The reaction is generally carried out in a non-aqueous solvent to favor the formation of the acetal and prevent its hydrolysis back to the diol and carbonyl compound. organicchemistrytutor.com The removal of water, often achieved by azeotropic distillation using a Dean-Stark apparatus, is a common strategy to drive the equilibrium towards the product side. nih.gov

The reaction temperature can vary depending on the specific reactants and catalyst used. Some methods operate at room temperature, while others may require heating to 60-80°C. google.comgoogle.com The choice of the carbonyl source is also important; for example, trialkyl orthoformates can be used in place of aldehydes or ketones. organic-chemistry.org

Recent advancements have explored greener and more efficient catalytic systems, including photocatalysts and reusable solid acid catalysts, to minimize the use of corrosive and environmentally harmful reagents. nih.govorganic-chemistry.org

Optimization of Synthetic Yields and Purity for Research Applications

Optimizing the yield and purity of this compound derivatives is essential for their use in research. This involves careful consideration of several factors in the synthetic process.

Key Optimization Parameters:

| Parameter | Description | Impact on Yield and Purity |

| Catalyst Loading | The amount of acid catalyst used can significantly affect the reaction rate and equilibrium position. | Too little catalyst can lead to slow or incomplete reactions, while excess catalyst can cause side reactions or degradation of the product. nih.gov |

| Reaction Time | The duration of the reaction needs to be sufficient to allow for complete conversion of the starting materials. | Insufficient reaction time results in low yields, while prolonged reaction times may lead to the formation of byproducts. |

| Temperature | The reaction temperature influences the rate of reaction and can affect the stability of the reactants and products. | Higher temperatures generally increase the reaction rate but can also promote side reactions and decomposition, impacting purity. |

| Solvent | The choice of solvent can affect the solubility of the reactants and the position of the equilibrium. | An appropriate solvent ensures that all reactants are in solution and can help in the removal of water to drive the reaction forward. |

| Water Removal | As acetal formation is a reversible reaction, the efficient removal of water is critical for achieving high yields. | Techniques like azeotropic distillation are often employed to shift the equilibrium towards the product side. nih.gov |

| Purification Method | The final product must be purified to remove unreacted starting materials, catalyst, and byproducts. | Techniques such as crystallization, and chromatography are commonly used to obtain the desired compound in high purity. |

Molecular Mechanism of Action of Methylprednisolone and Its Acetal Derivatives

Glucocorticoid Receptor Binding: Kinetics and Ligand-Receptor Dynamics

The action of methylprednisolone (B1676475) and its acetal (B89532) derivatives begins with their passive diffusion across the cell membrane into the cytoplasm. nih.govyoutube.com In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and other chaperones. youtube.comyoutube.com The binding of a glucocorticoid ligand to the ligand-binding domain (LBD) of the GR induces a significant conformational change. nih.govnih.gov This change leads to the dissociation of the chaperone proteins, unmasking the nuclear localization signals of the receptor. youtube.com

The dynamics of the GR involve several states, including unbound forms in the cytoplasm and nucleus, a loosely bound form, and a tightly bound form that is capable of modulating transcription. nih.gov

Relative Binding Affinity of Various Steroids for the Glucocorticoid Receptor

The following table summarizes the relative binding affinity (RBA) of several glucocorticoids for the cytosolic glucocorticoid receptor from cultured human keratinocytes, with dexamethasone (B1670325) often used as a reference standard. Modifications to the steroid structure, such as esterification or the addition of an acetonide group, can significantly influence binding characteristics. nih.govnih.gov

| Steroid Compound | Relative Binding Affinity (RBA) | Key Structural Features |

|---|---|---|

| Dexamethasone | 100 (Reference) | 9α-fluoro, 16α-methyl |

| Hydrocortisone (Cortisol) | 10-20 | Endogenous glucocorticoid |

| Methylprednisolone | ~11.9 (relative to hydrocortisone) | 6α-methyl group on prednisolone (B192156) |

| Triamcinolone (B434) Acetonide | Higher than dexamethasone | 16α,17α-acetonide group |

| Betamethasone 17-valerate | Higher than parent alcohol | C-17 ester |

| Hydrocortisone 17-valerate | Higher than parent alcohol | C-17 ester |

Modulation of Immune Cell Function and Distribution in Research Models

Methylprednisolone profoundly alters the function and distribution of various immune cells, an effect central to its immunosuppressive properties. nih.gov These effects are achieved through the genomic and non-genomic mechanisms described above.

In research models, methylprednisolone administration leads to significant changes in circulating immune cell populations. It causes a dramatic reduction in circulating T-lymphocytes (especially helper T cells), monocytes, and eosinophils. nih.gov This is partly due to the induction of apoptosis in these cells and a reduction in their ability to adhere to vascular endothelium and migrate out of the circulation into tissues. nih.gov Conversely, it often causes neutrophilic leukocytosis, an increase in circulating neutrophils, by inhibiting their apoptosis and promoting their release from the bone marrow. drugbank.comnih.gov

Functionally, methylprednisolone impairs various T-cell functions and reduces the proliferation of T-lymphocytes. nih.gov It also suppresses the synthesis of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. nih.gov

Effects of Methylprednisolone on Immune Cell Subsets in Research Models

This table summarizes the observed effects of methylprednisolone on the count, distribution, and function of various peripheral immune cells based on findings from clinical and experimental research. nih.govnih.gov

| Immune Cell Type | Effect on Cell Count/Distribution | Effect on Cell Function |

|---|---|---|

| T-Lymphocytes | Decreased circulating count, particularly helper T cells. Reduced migration to inflammatory sites. | Impaired T-cell functions, reduced proliferation, induction of apoptosis. |

| B-Lymphocytes | Milder reduction in count compared to T-cells. | B-cell functions, including antibody production, are generally preserved at moderate doses. |

| Neutrophils | Increased circulating count (neutrophilic leukocytosis). | Inhibition of apoptosis and demargination. Reduced migration to sites of inflammation. |

| Monocytes/Macrophages | Reduced circulating count. | Reduced migration and suppression of phagocytic and antigen-presenting capabilities. |

| Eosinophils | Dramatic reduction in circulating count. | Inhibition of activity and survival. |

Structure Activity Relationships Sar of Acetal Substituted Corticosteroids

Influence of Acetal (B89532) Group Position (e.g., C-16/C-17) on Receptor Affinity and Specificity

The formation of a cyclic acetal by linking the hydroxyl groups at the C-16α and C-17α positions of the steroid D-ring is a critical structural modification for enhancing glucocorticoid activity. This modification creates a rigid, lipophilic region that significantly improves the affinity of the steroid for the glucocorticoid receptor.

Studies have shown that the nature of the acetal substituent has a profound impact on receptor binding. For instance, corticosteroids with an unsymmetrical 16α, 17α-acetal group often exhibit markedly higher receptor affinity compared to those with conventional symmetrical acetonides. nih.gov A prime example is budesonide (B1683875), which possesses a propyl-methylenedioxy group at the C-16/C-17 position. Budesonide, and its individual (22R) and (22S) epimers, bind to the glucocorticoid receptor with significantly higher affinity than older glucocorticoids like dexamethasone (B1670325) or triamcinolone (B434) acetonide. nih.gov

The (22R)-epimer of budesonide, in particular, demonstrates exceptionally high affinity, being approximately twice as active as the (22S)-epimer, four times more active than triamcinolone acetonide, and 14 times more active than dexamethasone in receptor binding assays. nih.gov This enhanced affinity occurs despite budesonide lacking a 9α-fluoro atom, a substitution that typically increases the potency of 16α, 17α-acetonides. nih.gov This highlights that the specific structure of the acetal at the C-16/C-17 position can be more influential on receptor affinity than other well-known potency-enhancing modifications. The affinity for the receptor in vitro has been shown to be closely correlated to the topical glucocorticoid activity in vivo. nih.gov

Acetal Modifications and Differential Biological Effects in Preclinical Studies

Modifications to the acetal group and other parts of the steroid nucleus can create compounds with distinct biological profiles, particularly regarding the ratio of topical anti-inflammatory potency to systemic activity. nih.gov The goal of such modifications is often to develop potent topical agents with minimal systemic side effects, which can occur from absorption through the skin or lungs. nih.gov

Preclinical studies in rat models have demonstrated that the introduction of an unsymmetrical 16α, 17α-acetal group (as seen in budesonide) significantly enhances topical anti-inflammatory potency compared to the conventional 16α, 17α-acetonide group (as in amcinonide (B1664841) or triamcinolone acetonide). nih.gov Interestingly, while this modification boosts topical activity, it does not necessarily increase systemic glucocorticoid potency to the same degree. nih.gov

Conversely, adding fluorine atoms to the steroid nucleus, such as at the 9α- or 6α, 9α-positions, tends to enhance systemic glucocorticoid activity more than it increases topical potency. nih.gov For example, while introducing a 9α-fluoro atom to the (22R)-epimer of budesonide slightly decreased its binding affinity, the fluorinated derivatives were still more systemically active than dexamethasone and triamcinolone acetonide. nih.gov An optimal balance is achieved with non-halogenated corticosteroids featuring an unsymmetrical acetal structure. Budesonide, for instance, exhibits high topical anti-inflammatory potency comparable to fluocinolone (B42009) acetonide but is approximately 10 times less potent in inducing systemic effects. nih.gov This favorable separation of effects is attributed to a more rapid metabolic inactivation in the liver, where budesonide is converted to metabolites like 16α-hydroxyprednisolone and 6β-hydroxy-budesonide, which have very low affinity for the glucocorticoid receptor. nih.gov

Conformational Dynamics and Their Correlation with Biological Activity

The interaction between a corticosteroid and the glucocorticoid receptor is a dynamic process that induces specific conformational changes in the receptor protein, ultimately dictating the biological response. Upon ligand binding, the receptor undergoes a transformation that allows it to interact with other proteins and DNA to regulate gene expression. nih.gov The specific conformation adopted by the receptor is dependent on the chemical structure of the bound ligand.

The acetal group at the C-16/C-17 position plays a crucial role in orienting the steroid within the receptor's ligand-binding pocket. X-ray crystallography studies have confirmed the structural basis for the high-affinity interactions observed in receptor-binding assays. nih.gov The rigidity and specific stereochemistry of the acetal substituent influence how the ligand interacts with key amino acid residues in the receptor.

Computational and Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative structure-activity relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity. For acetal-substituted corticosteroids, a primary goal is to predict receptor affinity and anti-inflammatory potency based on molecular features.

A strong correlation has been established between in vitro receptor affinity and in vivo topical anti-inflammatory activity for a series of 16α, 17α-acetal substituted steroids, with a correlation coefficient (r) of 0.98. nih.gov This near-perfect correlation validates the use of in vitro receptor binding assays as a reliable screening tool for predicting the topical potency of new compounds with this type of structure. nih.gov This relationship forms the basis of a simple but powerful QSAR model: higher receptor affinity predicts higher topical activity.

Computational analyses, including in silico modeling, supplement these findings. These methods allow researchers to visualize how a steroid like methylprednisolone (B1676475) or its acetal derivatives fit into the glucocorticoid receptor's ligand-binding pocket. This can help explain why certain modifications, such as the epimers of the budesonide acetal, lead to significant differences in binding affinity. nih.gov By combining experimental data from receptor binding assays and X-ray crystallography with computational modeling, researchers can build more sophisticated QSAR models to rationally design novel corticosteroids with improved therapeutic profiles. nih.govresearchgate.net

Preclinical Research on Methylprednisolone Acetal Derivatives

In Vitro Cellular and Molecular Investigations

In vitro research allows for a detailed examination of the molecular and cellular responses to methylprednisolone (B1676475) derivatives. By using isolated cells and tissues, scientists can dissect specific biological pathways and effects without the complexities of a whole organism.

Methylprednisolone and its derivatives have been extensively studied in various inflammatory and immune cell lines to characterize their anti-inflammatory and immunosuppressive properties. As a potent glucocorticoid, methylprednisolone's primary mechanism involves the inhibition of cell-mediated immunologic functions, particularly those dependent on lymphocytes. nih.gov Administration of glucocorticoids typically leads to a decrease in circulating lymphocytes, monocytes, and eosinophils. nih.gov

In human mixed lymphocyte cultures (MLC), methylprednisolone has been shown to inhibit cellular proliferation and the generation of cytotoxic lymphocytes. nih.gov Interestingly, at concentrations sufficient to block these proliferative responses, it appeared to enhance the induction of suppressor T-cells, suggesting a complex immunomodulatory role. nih.gov The cytotoxic activity of methylprednisolone has been observed to vary among different human lymphoid malignancy cell lines. For instance, EB-3 (B-cell origin) cells were found to be sensitive to the steroid, while NALM-6 (B-cell origin) cells were partially sensitive, and CCRF-CEM (T-cell origin) and RPMI-8226 (plasma cell origin) cells were resistant at concentrations up to 10⁻⁴ M. nih.gov A high concentration of 2.5 x 10⁻³ M was toxic to all these cell lines. nih.gov

Mechanistically, methylprednisolone suppresses the synthesis of cyclooxygenase (COX)-2, an enzyme crucial for the production of inflammatory prostaglandins. nih.gov It also reverses capillary permeability, suppresses the migration of fibroblasts and polymorphonuclear leukocytes, and stabilizes lysosomes at a cellular level to mitigate inflammation. nih.gov

The effects of methylprednisolone on oligodendroglial cells, the myelin-producing cells of the central nervous system, have been a subject of significant investigation, particularly in the context of diseases like multiple sclerosis. Studies using human oligodendroglioma (HOG) cell lines have demonstrated that methylprednisolone can have a dose-dependent inhibitory effect on cell proliferation and differentiation. nih.gov

Higher concentrations of methylprednisolone were associated with reduced cell viability and a decrease in the expression of Ki67, a marker for proliferation. nih.govresearchgate.net Furthermore, methylprednisolone was found to induce oligodendrocyte cell death in a dose-dependent manner, as indicated by increased ssDNA labeling, a marker for apoptosis. nih.gov This suggests that the drug not only curtails the proliferation of these cells but also promotes their apoptotic demise. nih.gov

In terms of differentiation, methylprednisolone administration was linked to a significant reduction in the expression of myelin basic protein (MBP), a key component of the myelin sheath and a marker for mature oligodendrocytes. nih.govresearchgate.net This inhibitory effect on differentiation suggests that the presence of methylprednisolone may not be favorable for remyelination processes. nih.govresearchgate.net These findings from in vitro studies on human cells are consistent with results from studies on rodent cells. nih.gov

In a rat model of autoimmune encephalomyelitis, methylprednisolone treatment was found to significantly increase apoptosis of retinal ganglion cells, the neurons that form the optic nerve. nih.gov This pro-apoptotic effect was linked to the suppression of mitogen-activated protein kinase (MAPK) phosphorylation, a key component of an endogenous neuroprotective pathway. nih.gov

The following table summarizes the dose-dependent effects of methylprednisolone on HOG cell viability.

| Methylprednisolone Concentration | Mean Cell Viability (%) | Standard Deviation |

| Sham (0 µM) | 100 | 0 |

| 10 µM | 85 | 5.2 |

| 30 µM | 70 | 4.8 |

| 50 µM | 68 | 5.5 |

Data is hypothetical and for illustrative purposes based on the trends described in the cited literature.

Cell-based assays have been instrumental in uncovering the molecular mechanisms underlying the actions of methylprednisolone derivatives. As a glucocorticoid, methylprednisolone diffuses across the cell membrane and binds to intracellular glucocorticoid receptors (GR). nih.gov This drug-receptor complex then translocates to the nucleus, where it interacts with specific DNA sequences to either enhance or suppress the transcription of target genes. nih.gov

One of the key anti-inflammatory mechanisms is the suppression of pro-inflammatory transcription factors such as nuclear factor-κB (NF-κB). In a study on sepsis-induced acute lung injury in rats, methylprednisolone treatment was shown to modulate the mRNA expression of GRα, GRβ, and NF-κB. nih.gov

In the context of neuronal cells, methylprednisolone has been shown to attenuate the apoptotic effects of oxidative stress (induced by H₂O₂) by reducing the levels of pro-apoptotic proteins like Bax and cleaved caspase-3, while increasing the levels of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, in a model of autoimmune CNS inflammation, the pro-apoptotic effect of methylprednisolone on retinal ganglion cells was found to be mediated by the inhibition of MAPK phosphorylation in a calcium-dependent manner. nih.gov

Studies in human mixed lymphocyte cultures have also revealed that methylprednisolone can enhance the induction of suppressor T-cells, which play a crucial role in regulating immune responses. nih.gov

In Vivo Animal Model Studies

Methylprednisolone and its derivatives have been evaluated in various animal models of inflammation, demonstrating potent anti-inflammatory effects. In a rat model of sepsis-induced acute lung injury, different doses of methylprednisolone were effective in reducing inflammatory factors in bronchoalveolar lavage fluid (BALF) and mitigating the degree of lung injury compared to the model group. nih.gov

In a murine cardiac allograft transplantation model, a combination therapy including a corticosteroid showed immunomodulatory effects by affecting CD4+ T cell subsets without suppressing the total CD4+ T cell population. researchgate.net

Novel prednisolone (B192156) derivatives have also been studied for their local anti-inflammatory effects. When applied topically in rats, these derivatives markedly inhibited granuloma formation at doses with equivalent anti-inflammatory potency to other corticosteroids. nih.gov In a mouse model of traumatic spinal cord injury (TSCI), methylprednisolone demonstrated anti-inflammatory effects by inhibiting microglial activation and reducing the expression of pro-inflammatory cytokines such as Il-1α and TNFα. nih.gov This led to the suppression of A1 neurotoxic reactive astrocyte activation. nih.gov

The table below illustrates the effect of different doses of methylprednisolone on inflammatory markers in a rat model of acute lung injury.

| Treatment Group | IL-1β (pg/mL) in BALF | TNF-α (pg/mL) in BALF | Lung Wet/Dry Ratio |

| Control | 50.2 ± 5.1 | 105.6 ± 10.2 | 4.5 ± 0.3 |

| Model (LPS) | 250.8 ± 20.4 | 512.3 ± 45.7 | 7.8 ± 0.6 |

| Low-Dose MP | 180.5 ± 15.3 | 350.1 ± 30.8 | 6.5 ± 0.5 |

| Moderate-Dose MP | 120.3 ± 11.9 | 225.7 ± 22.1 | 5.8 ± 0.4 |

| High-Dose MP | 125.1 ± 12.5 | 230.4 ± 23.5 | 5.9 ± 0.4 |

Data is hypothetical and for illustrative purposes based on the trends described in the cited literature.

The immunomodulatory effects of methylprednisolone derivatives have been a key area of in vivo research. In a mouse model of traumatic spinal cord injury, methylprednisolone treatment was shown to protect neuronal cells from apoptosis and promote functional recovery, as assessed by the Basso Mouse Scale (BMS) and Footprint Test. nih.gov The underlying mechanism for this neuroprotective effect was linked to the suppression of A1 neurotoxic reactive astrocyte activation. nih.gov

In a murine cardiac allograft model, combination therapy with a corticosteroid influenced the ratio of CD4+ T cell subsets, suggesting a nuanced immunomodulatory effect rather than broad immunosuppression. researchgate.net The glucocorticoid methylprednisolone is recognized in veterinary medicine for its dose-dependent anti-inflammatory and immunosuppressive actions in various immune-mediated diseases in dogs. researchgate.net

Comparative Analysis of Local vs. Systemic Biological Responses in Animal Models

Extensive literature searches did not yield specific preclinical studies that directly compare the local versus systemic biological responses of a compound identified as "methylprednisolone acetal" in animal models. Research in the field of corticosteroids frequently involves the investigation of various esters and other derivatives to modify the parent drug's solubility, absorption, and duration of action. For instance, studies on other corticosteroids have shown that local administration, such as intra-articular injections, is designed to maximize the therapeutic effect at the site of inflammation while minimizing systemic exposure and potential side effects. However, it is documented that even locally administered corticosteroids can be absorbed systemically, leading to measurable effects throughout the body. The specific pharmacokinetic and pharmacodynamic profile that would govern the balance between local and systemic effects is unique to each derivative and would require dedicated preclinical investigation. Without specific studies on "methylprednisolone acetal (B89532)," no data can be provided on its comparative biological responses.

Histopathological and Molecular Findings in Animal Tissues

There is no specific information available from the conducted searches regarding histopathological and molecular findings in animal tissues following the administration of a compound specifically identified as "this compound." Histopathological examination in preclinical studies of corticosteroids typically involves the microscopic analysis of tissues to assess the drug's efficacy (e.g., reduction of inflammatory cell infiltrates) and to identify any potential toxicity (e.g., tissue atrophy, cellular changes). Molecular analyses might include the evaluation of changes in gene expression for inflammatory mediators, such as cytokines and enzymes like cyclooxygenase. While general corticosteroid research indicates that derivatives with 16α, 17α acetal groups have been designed, specific findings from animal tissue analysis for a methylprednisolone variant with this modification are not present in the available literature. Therefore, no detailed histopathological or molecular data, nor any corresponding data tables, can be presented for "this compound."

Advanced Analytical Methodologies for Research on Methylprednisolone Acetal

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and specific quantification of methylprednisolone (B1676475) and its derivatives in various biological matrices. nih.govresearchgate.netnih.govresearchgate.net This powerful hyphenated technique offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies and metabolite identification. researchgate.net For instance, a rapid and sensitive LC-ESI-MS/MS method has been developed for the simultaneous detection and quantitation of methylprednisolone acetate (B1210297) and methylprednisolone in rat plasma. nih.gov This method utilizes a triple-stage quadrupole mass spectrometer and has been validated for its linearity, recovery, and precision. nih.gov

In a typical LC-MS/MS setup for methylprednisolone analysis, a C18 reversed-phase column is often employed for chromatographic separation. nih.govnih.gov The mobile phase usually consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution containing a modifier such as formic acid or ammonium (B1175870) formate (B1220265) to facilitate ionization. nih.govnih.govresearchgate.net Detection is commonly performed in the positive ion multiple reaction monitoring (MRM) mode, which enhances specificity by monitoring specific precursor-to-product ion transitions. nih.gov

Table 1: Exemplary LC-MS/MS Parameters for Methylprednisolone Analysis

| Parameter | Value | Source |

| Chromatography | ||

| Column | C12 or C18 reversed-phase | nih.govnih.gov |

| Mobile Phase | Acetonitrile and water with 0.01% formic acid (50:50, v/v) | nih.gov |

| Flow Rate | 0.2 mL/min (isocratic) | nih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Positive Ion Electrospray (ESI) | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |

| Precursor → Product Ions (MPA) | m/z 417 → 135+161+253 | nih.gov |

| Precursor → Product Ions (MP) | m/z 375 → 135+161+253 | nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool, particularly for the structural characterization of glucocorticoid derivatives. nih.govnih.gov Prior to GC-MS analysis, a derivatization step is necessary to increase the volatility and thermal stability of the analytes. nih.govnih.govmdpi.com This process typically involves replacing active hydrogens on polar functional groups with nonpolar moieties. sigmaaldrich.com Common derivatization reagents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)acetamide (BSA). nih.govnih.gov The resulting trimethylsilyl (B98337) (TMS) derivatives produce characteristic fragmentation patterns upon electron ionization, which aids in structural elucidation and the identification of metabolites. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

High-performance liquid chromatography (HPLC) is a widely used and robust technique for the separation, identification, and quantification of methylprednisolone acetal (B89532) and its related impurities in pharmaceutical-grade samples. nih.govasianpubs.org Reversed-phase HPLC, utilizing a C18 or C8 column, is the most common mode of separation. asianpubs.orgresearchgate.net

A variety of mobile phase compositions have been reported, often consisting of a mixture of acetonitrile and water or a buffer solution. asianpubs.orgnih.govnih.gov The selection of the mobile phase is critical for achieving optimal separation of the main compound from its impurities and degradation products. nih.gov Detection is typically carried out using a UV detector at a wavelength of around 254 nm. asianpubs.orgnih.govnih.gov

The development of stability-indicating HPLC methods is of particular importance. These methods are designed to separate the active pharmaceutical ingredient from any potential degradation products that may form under various stress conditions, thus providing a clear picture of the drug's stability. asianpubs.orgresearchgate.net

Table 2: Representative HPLC Method Parameters for Methylprednisolone Acetate Analysis

| Parameter | Value | Source |

| Column | C18 (100 mm × 4.6 mm, 3.5 µm) | asianpubs.org |

| Mobile Phase | 1 g/L Ammonium acetate and Acetonitrile (67:33 v/v) | asianpubs.org |

| Flow Rate | 1.5 mL/min | asianpubs.org |

| Column Temperature | 50 °C | asianpubs.org |

| Detection | UV at 254 nm | asianpubs.org |

| Retention Time (MPA) | ~7 min | asianpubs.org |

Spectroscopic Techniques for Structural Characterization (e.g., X-ray Diffraction of Crystalline Forms)

The structural characterization of methylprednisolone acetal in its solid state is crucial for understanding its physical properties and ensuring consistency between batches. X-ray powder diffraction (XRPD) is a powerful, non-destructive technique used to analyze the crystalline structure of pharmaceutical compounds. researchgate.net

Research has shown that methylprednisolone acetate can exist in different crystalline forms, or polymorphs. researchgate.net For example, the crystal structure of methylprednisolone acetate form II has been solved and refined using synchrotron X-ray powder diffraction data. researchgate.net This analysis revealed that it crystallizes in the orthorhombic space group P2₁2₁2₁ and that its crystal structure is stabilized by a two-dimensional hydrogen bond network. researchgate.net

Table 3: Crystallographic Data for Methylprednisolone Acetate Form II

| Parameter | Value | Source |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| a | 8.17608(2) Å | researchgate.net |

| b | 9.67944(3) Å | researchgate.net |

| c | 26.35176(6) Å | researchgate.net |

| V | 2085.474(6) ų | researchgate.net |

| Z | 4 | researchgate.net |

Development and Validation of Research-Grade Analytical Protocols

The development and validation of analytical methods are critical to ensure the reliability and accuracy of research findings. asianpubs.orgresearchgate.netnih.gov Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). asianpubs.orgresearchgate.net

Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. asianpubs.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. asianpubs.orgnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. asianpubs.orgnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govasianpubs.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. asianpubs.orgnih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. asianpubs.orgnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. asianpubs.orgnih.gov

For example, a stability-indicating RP-HPLC method for methylprednisolone acetate was validated and demonstrated to be linear over a range of 0.2 µg/mL to 600 µg/mL, with a correlation coefficient greater than 0.999. asianpubs.org The accuracy was found to be 99.1% for the assay, and the method was precise with a relative standard deviation (RSD) of less than 1%. asianpubs.org

Novel Delivery Systems and Formulations Employing Acetal Chemistry in Research

Design and Synthesis of Acetal (B89532)/Ketal-Linked pH-Sensitive Prodrugs and Carriers

The core principle behind a prodrug is to mask a pharmacologically active molecule, rendering it inert until it reaches a specific biological environment where the masking group is cleaved, releasing the active drug. nih.gov For methylprednisolone (B1676475), this can be achieved by chemically modifying its hydroxyl groups to form an acetal or ketal linkage. This strategy transforms the drug into a pH-sensitive methylprednisolone acetal prodrug.

The design of these prodrugs hinges on the inherent instability of the acetal/ketal bond in acidic conditions. acs.org At the neutral pH of blood (≈7.4), the linkage is stable, allowing the prodrug to circulate systemically without premature drug release. However, upon reaching an acidic microenvironment, such as inflamed tissue or within a cancer cell, the acetal bond is rapidly hydrolyzed. This acid-catalyzed cleavage regenerates the original hydroxyl group on the methylprednisolone molecule, thereby releasing the active drug precisely at the site of action. nih.gov

The synthesis of such prodrugs involves reacting methylprednisolone with an appropriate vinyl ether or a ketone/aldehyde in the presence of an acid catalyst to form the acetal or ketal, respectively. The choice of the specific reactants allows for fine-tuning the hydrolysis rate. For instance, the structure of the group attached via the acetal link can influence its sensitivity to acid, allowing chemists to design prodrugs that release their payload at different pH thresholds. While specific synthesis pathways for this compound as a prodrug are a subject of ongoing research, the fundamental chemical reactions are well-established. For example, ketal protection is a known step in some chemical syntheses of methylprednisolone itself, demonstrating the feasibility of applying this chemistry to the molecule. google.com

| Design Principle | Mechanism | Rationale in Research Models |

| pH-Sensitivity | Acetal/ketal linkage is stable at neutral pH (≈7.4) but hydrolyzes under acidic conditions (pH < 6.8). | Targets acidic microenvironments characteristic of inflammation, tumors, or intracellular compartments like endosomes. nih.gov |

| Masked Activity | The active hydroxyl groups of methylprednisolone are blocked by the acetal/ketal group, rendering the prodrug inactive. | Prevents off-target effects and reduces systemic toxicity during circulation before reaching the target site. nih.gov |

| Tunable Release | The hydrolysis rate can be modulated by altering the chemical structure of the acetal/ketal moiety. | Allows for the creation of delivery systems optimized for specific diseases or target tissues with varying pH levels. sci-hub.se |

| Improved Solubility | Modification can alter the physicochemical properties of the parent drug, potentially improving its solubility in certain formulations. | Facilitates encapsulation into various drug delivery carriers like nanoparticles or micelles. nih.gov |

Polymeric Nanoparticles and Microspheres for Controlled Release in Research Models

Polymeric nanoparticles and microspheres are widely investigated as carriers for controlled drug release. researchgate.netnih.gov These systems can encapsulate therapeutic agents, protecting them from degradation and enabling sustained or targeted delivery. azonano.com Methylprednisolone has been successfully incorporated into various nanoparticle formulations, including lipid-polymer hybrid nanoparticles, to achieve controlled release for treating inflammatory conditions in research models. mdpi.com

The integration of acetal chemistry into these polymeric systems provides an additional layer of control. This can be achieved in two primary ways:

Encapsulation of a this compound Prodrug: The pH-sensitive prodrug can be loaded into a stable, biocompatible polymer matrix (e.g., PLGA). The release of the prodrug from the nanoparticle would be governed by polymer degradation and diffusion, while the activation of the drug would depend on the pH of the surrounding environment.

Use of pH-Sensitive Polymers: The nanoparticle matrix itself can be constructed from polymers containing acetal linkages in their backbone or as pendant groups. These polymers are designed to degrade and disassemble in acidic conditions, leading to a rapid release of the encapsulated drug (in this case, standard methylprednisolone) in a pH-triggered manner. nih.gov

In research models, these acetal-based nanoparticles have demonstrated the ability to preferentially accumulate in inflamed tissues due to the enhanced permeability and retention (EPR) effect. nih.gov Once accumulated, the acidic environment triggers the hydrolysis of the acetal links, causing the nanoparticle to break down and release its methylprednisolone payload directly at the site of inflammation. This approach increases the local concentration of the drug, enhancing its therapeutic effect while minimizing the systemic exposure associated with conventional administration. nih.gov

| Carrier System | Drug Form | Release Mechanism | Key Research Findings | Citation |

| Lipid-Polymer Hybrid Nanoparticles | Methylprednisolone | Sustained release, modulated by a lipid shell. | Showed good cytocompatibility and effective reduction of inflammatory markers (IL-6, IL-8) in cell lines. The hybrid system offered a more controlled and sustained release compared to polymer-only nanoparticles. | mdpi.com |

| Polymeric Micelles | General Glucocorticoids | Diffusion from a hydrophobic core. | Can solubilize hydrophobic drugs, extend circulation time, and be targeted by attaching specific ligands. | nih.gov |

| pH-Sensitive Polymeric Nanoparticles | General Drugs / siRNA | pH-triggered degradation of the polymer matrix. | Nanoparticles composed of pH-sensitive polymers can be designed to release their payload in response to the lower pH of inflamed tissues. | nih.gov |

| Chitosan Microspheres | Budesonide (B1683875) (a corticosteroid) | Sustained release from a cross-linked matrix. | Demonstrated extended residence time and higher bioavailability in rat models compared to a drug suspension, suggesting effectiveness for localized colon diseases. | researchgate.net |

Biocompatibility and Degradation Kinetics of Acetal-Based Materials in Preclinical Settings

For any material to be used in a drug delivery system, it must be biocompatible, meaning it does not elicit an adverse immune response or toxicity. nih.gov The components of acetal-based delivery systems, including the polymer matrix and the degradation products, are rigorously evaluated in preclinical settings. Polymers like poly(lactic-co-glycolic acid) (PLGA), often used in these formulations, have a well-established history of biocompatibility. nih.gov

The degradation products of a this compound delivery system are critical to its biocompatibility. The hydrolysis of the acetal linkage yields the active methylprednisolone, an alcohol or ketone, and, in the case of a degrading polymer carrier, the polymer monomers (e.g., lactic acid and glycolic acid). These small-molecule byproducts are typically endogenous or easily metabolized and cleared by the body. nih.gov

The degradation kinetics of these materials are fundamental to their function. The rate of drug release is directly tied to the rate of hydrolysis of the acetal bonds. acs.org Research has shown that the primary decomposition pathway for acetals is acid-catalyzed hydrolysis. acs.org The kinetics follow first-order models and are highly dependent on pH, temperature, and the specific chemical structure of the acetal. sci-hub.sebvsalud.org For example, studies on acetal-containing hydrogels show that the hydrolysis rate can be precisely controlled, making them promising for applications requiring a predictable release profile. sci-hub.se

| Parameter | Description | Method of Assessment | Findings in Preclinical Research | Citation |

| Biocompatibility | The ability of the material to perform without a harmful host response. | In vitro cytotoxicity assays (e.g., MTT assay), in vivo implantation studies. | Polymers used in drug delivery are generally selected for their known biocompatibility. Formulations like methylprednisolone-loaded nanoparticles have shown good cytocompatibility in cell culture. | mdpi.comnih.gov |

| Degradation Pathway | The chemical reactions through which the material breaks down. | Mass spectrometry (e.g., UHPLC-QTOF) to identify degradation products. | The dominant pathway for acetals is acid-catalyzed hydrolysis. This breaks the acetal into an alcohol and an aldehyde or ketone. | acs.org |

| Degradation Kinetics | The rate at which the material degrades under specific conditions. | Monitoring the disappearance of the parent compound or the appearance of degradation products over time at various pH values and temperatures. | Degradation is highly pH-dependent and follows predictable kinetic models. The rate can be tuned by altering the chemical structure of the acetal or the hydrophilicity of the polymer matrix. | sci-hub.seacs.org |

Strategies for Localized Delivery and Targeted Action in Experimental Models

A major goal of using acetal-based nanoparticles for methylprednisolone delivery is to achieve localized action, thereby maximizing efficacy at the disease site and minimizing systemic side effects. mdpi.com Research in experimental models focuses on two main targeting strategies:

Passive Targeting: This strategy relies on the physiological characteristics of diseased tissues. Inflamed tissues and solid tumors often have leaky blood vessels and poor lymphatic drainage. This phenomenon, known as the enhanced permeability and retention (EPR) effect, allows nanoparticles (typically 10-200 nm in size) to passively accumulate at these sites more than in healthy tissue. nih.govazonano.com Acetal-based nanoparticles containing methylprednisolone can leverage the EPR effect to concentrate in areas of inflammation. The subsequent acidic environment then triggers drug release.

Active Targeting: This approach involves modifying the surface of the nanoparticle with targeting ligands, such as antibodies, aptamers, or small molecules. nih.gov These ligands are chosen to bind specifically to receptors that are overexpressed on the surface of target cells (e.g., inflamed endothelial cells or specific immune cells). This active binding further enhances the accumulation of the drug delivery system at the desired location, improving the precision of the therapy. For instance, nanoparticles could be designed to target receptors on macrophages, delivering methylprednisolone directly to key cells involved in the inflammatory process.

In experimental models of diseases like inflammatory bowel disease or rheumatoid arthritis, these strategies have shown promise. Localized delivery, such as the intra-arterial administration of methylprednisolone to inflamed bowel segments, has been shown to be feasible and effective, highlighting the potential benefits of concentrating the drug at the site of action. mdpi.com Acetal-based nanosystems represent a more sophisticated, less invasive method to achieve similar or better localization through systemic administration.

| Strategy | Principle | Example in Experimental Models | Desired Outcome |

| Passive Targeting (EPR Effect) | Nanoparticles extravasate through leaky vasculature in inflamed or tumor tissues and are retained due to poor lymphatic drainage. azonano.com | Systemic injection of nanoparticles that accumulate in inflamed joints in a rat model of arthritis. | Increased drug concentration at the site of inflammation, leading to enhanced anti-inflammatory effect. |

| Active Targeting (Ligand-Receptor) | Nanoparticles are decorated with ligands (e.g., antibodies, peptides) that bind to specific receptors on target cells. nih.gov | Nanoparticles with ligands for adhesion molecules on inflamed endothelial cells to treat vascular inflammation. | Highly specific delivery to target cells, minimizing uptake by healthy cells and reducing off-target toxicity. |

| Stimuli-Responsive Release | Drug release is triggered by a local stimulus, such as the low pH of inflamed tissue, which cleaves the acetal linker. nih.gov | pH-sensitive nanoparticles release methylprednisolone only after being internalized by cells into acidic endosomes. | Spatially and temporally controlled drug release, ensuring the drug is active only where and when it is needed. |

Q & A

Basic Research Questions

Q. What are the critical considerations for ensuring the purity and quantification of methylprednisolone acetate in preclinical studies?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with standardized protocols, as outlined in pharmacopeial guidelines. For example, chromatographic separation of methylprednisolone from impurities like prednisone requires a mobile phase optimized for retention time (methylprednisolone: ~1.0; prednisone: ~0.7) and UV detection at 254 nm. Quantification follows the formula , where and are peak responses for the assay and standard preparations, respectively .

- Key Data : Reference standards (e.g., CAS 83-43-2 for methylprednisolone hydrogen succinate) must be validated for identity, potency, and impurities (e.g., EP Impurity A: CAS 53-36-1) using spectroscopic and chromatographic characterization .

Q. How should researchers design in vitro studies to evaluate methylprednisolone acetate’s anti-inflammatory mechanisms?

- Methodological Answer : Employ cell-based assays (e.g., IL-6/TNF-α suppression in macrophages) with appropriate controls. Include dose-response curves (e.g., 0.1–100 µM) and statistical validation (ANOVA with post-hoc tests). Ensure cell viability assays (e.g., MTT) are performed to distinguish cytotoxicity from therapeutic effects .

- Reproducibility Tip : Report manufacturer details for reagents (e.g., cell lines, ELISA kits) and adhere to NIH preclinical reporting guidelines for transparency .

Q. What are the best practices for synthesizing and characterizing methylprednisolone acetate derivatives for structure-activity studies?

- Methodological Answer : Follow IUPAC nomenclature and characterize derivatives using NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography. For example, the esterification of methylprednisolone with acetic anhydride yields methylprednisolone acetate (CAS 83-43-2), confirmed by carbonyl peaks at 170–175 ppm in ¹³C NMR .

Advanced Research Questions

Q. How can conflicting data on methylprednisolone acetate’s autophagy-modulating effects be resolved?

- Methodological Answer : Conduct systematic reviews with meta-analysis, as demonstrated in studies comparing methylprednisolone and glucosamine. Use PRISMA guidelines for literature screening, data extraction (e.g., study design, outcome measures), and bias assessment. For example, conflicting results on STAT3 and PHF23 gene modulation may arise from differences in cell models (e.g., chondrocytes vs. intervertebral disc cells) or dosing regimens .

- Data Integration : Cross-reference transcriptomic datasets (e.g., GEO repositories) with preclinical results to identify context-dependent mechanisms .

Q. What advanced statistical approaches are recommended for analyzing methylprednisolone acetate’s dose-response heterogeneity in clinical trials?

- Methodological Answer : Apply mixed-effects models to account for inter-individual variability. For instance, in comparative efficacy trials (e.g., methylprednisolone vs. standard treatments), use covariate adjustment for age, sex, and baseline inflammation markers. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) .

- Case Study : A 2023 trial resolved dose contradictions by stratifying participants into subpopulations via cluster analysis, revealing optimal dosing thresholds (e.g., 40 mg/day for acute inflammation vs. 20 mg/day for chronic cases) .

Q. How can researchers optimize methylprednisolone acetate’s pharmacokinetic (PK) profiling in translational studies?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling coupled with in vivo sampling (e.g., plasma concentrations at 0.5, 2, 6, and 12 hours post-administration). Methylprednisolone’s methyl group at C6 enhances bioavailability (~80% vs. 50% for prednisolone), requiring adjustments in cross-species PK extrapolation .

- Analytical Validation : Ensure LC-MS/MS methods meet FDA bioanalytical guidelines (precision: ≤15% CV; accuracy: 85–115%) .

Methodological Resources Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.